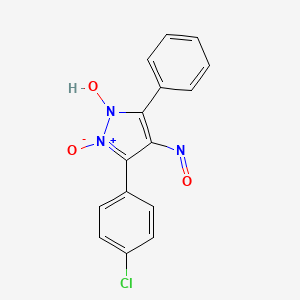
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide is a chemical compound with a complex structure that includes a pyrazolone core, substituted with a chlorophenyl and a phenyl group, and an oxime functional group
Vorbereitungsmethoden
The synthesis of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Substitution reactions: Introduction of the chlorophenyl and phenyl groups can be done via electrophilic aromatic substitution reactions.
Oxime formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine.
Oxidation: The final step involves the oxidation of the pyrazolone to form the 1,2-dioxide structure.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxime group back to a ketone.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The oxime group can be hydrolyzed to yield the corresponding ketone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime, 1,2-dioxide include:
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-(1-methylethyl)-, 1,2-dioxide: This compound has a similar structure but with a different substituent on the pyrazolone core.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-, oxime: Lacks the 1,2-dioxide structure.
4H-Pyrazol-4-one, 3-(4-chlorophenyl)-5-phenyl-: Lacks both the oxime and 1,2-dioxide structures.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
61572-27-8 |
|---|---|
Molekularformel |
C15H10ClN3O3 |
Molekulargewicht |
315.71 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-hydroxy-4-nitroso-2-oxido-5-phenylpyrazol-2-ium |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-8-6-11(7-9-12)15-13(17-20)14(18(21)19(15)22)10-4-2-1-3-5-10/h1-9,21H |
InChI-Schlüssel |
PONCSOAZEUXFRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=[N+](N2O)[O-])C3=CC=C(C=C3)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


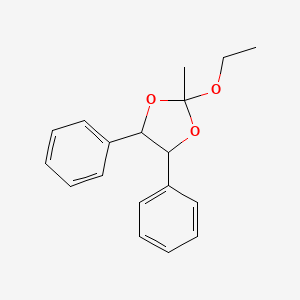
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
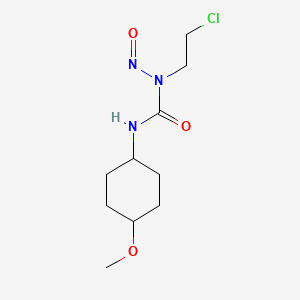
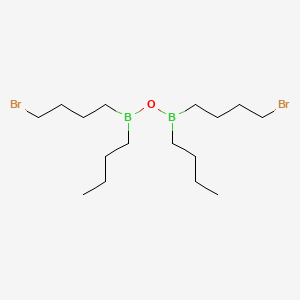

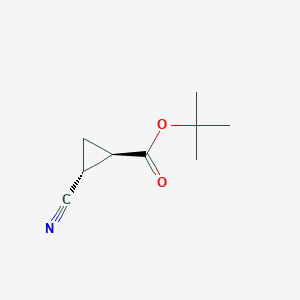
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)

![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
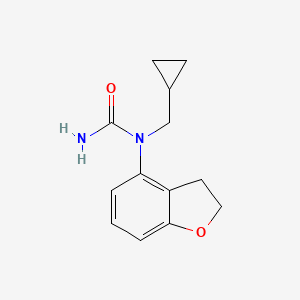
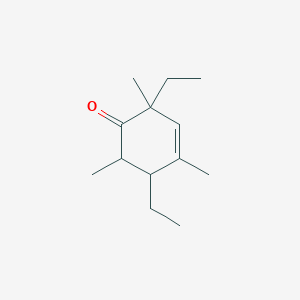
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
